1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFROLPJKVZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Incorporation via β-Ketoester Precursor
A plausible route involves using a β-ketoester bearing the (phenylsulfanyl)methyl group. For example:
- Reactants : Phenylhydrazine and 4-[(phenylsulfanyl)methyl]-3-oxobutanoate ester.
- Conditions : Acidic or basic catalysis (e.g., HCl or NaOH) to facilitate cyclization.
- Mechanism : Condensation forms the hydrazone intermediate, followed by cyclization to yield the pyrazole ring.
However, this approach may face challenges in synthesizing the β-ketoester precursor. Alternative strategies include post-cyclization functionalization.
Post-Cyclization Alkylation
After synthesizing the pyrazole core (3-methyl-1-phenyl-1H-pyrazol-5-ol ), the phenylsulfanyl group can be introduced via nucleophilic substitution or alkylation.
Alkylation with Benzyl Halides
- Starting Material : 3-Methyl-1-phenyl-1H-pyrazol-5-ol.
- Reagents : Benzyl bromide and a strong base (e.g., NaH or K2CO3).
- Conditions : Polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120°C).
- Mechanism : Deprotonation of the pyrazole’s hydroxyl group forms an enolate, which undergoes alkylation at position 3.
Limitations : Competing O-alkylation at the hydroxyl group may reduce regioselectivity.
Multicomponent Reactions (MCRs)
Multicomponent strategies enable one-pot synthesis, minimizing intermediate isolation.
Cerium(IV) Sulfate-Catalyzed Tandem Knoevenagel-Michael Reaction
A green chemistry approach reported for structurally related pyrazolones involves:
- Reactants : Phenylhydrazine, ethyl acetoacetate, and benzylthiol.
- Catalyst : Ce(SO₄)₂·4H₂O (10 mol%).
- Conditions : Solvent-free, 125°C, 5–12 minutes.
Proposed Mechanism :
- Step 1 : Condensation of phenylhydrazine and ethyl acetoacetate to form a hydrazone.
- Step 2 : Cyclization to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.
- Step 3 : Michael addition of benzylthiol to the α,β-unsaturated carbonyl, followed by dehydration.
| Parameter | Value | Impact |
|---|---|---|
| Catalyst Loading | 10 mol% | High turnover |
| Reaction Time | 5–12 min | Rapid kinetics |
| Yield | 81–98% | Solvent-free efficiency |
| Reusability of Catalyst | Up to 5 cycles | Cost-effective |
Advantages : Short reaction times, high atom economy, and environmental benignity.
Lithiation and Electrophilic Quenching
Lithiation enables regioselective functionalization at position 3 or 5.
Lithiation with LDA or LDA/DMAP
- Base : LDA (lithium diisopropylamide) or LDA/DMAP.
- Electrophile : Benzyl sulfide derivatives (e.g., benzyl bromide).
- Conditions : THF, −78°C to 0°C.
Example :
- Substrate : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (analogous compound).
- Lithiation : LDA deprotonates position 3.
- Quenching : Benzyl bromide adds the phenylsulfanyl group.
| Parameter | Value | Outcome |
|---|---|---|
| Base | LDA | Strong deprotonation |
| Temperature | −78°C | Prevents side reactions |
| Electrophile | Benzyl bromide | High regioselectivity |
| Yield | ~80–90% (est.) | Based on trifluoromethyl analogs |
Challenges : Requires anhydrous conditions and cryogenic setups.
Phosphorous Oxychloride (POCl₃)-Mediated Cyclization
Cyclization of Acetoacetyl Piperazine Derivatives
- Reactants : 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine and phenylhydrazine.
- Cyclizing Agent : POCl₃ in pyridine.
- Conditions : Reflux in toluene, followed by deprotection with TFA.
Modified Protocol for Sulfide Incorporation :
- Step 1 : Cyclize phenylhydrazine with a β-ketoester containing a benzylthioether group.
- Step 2 : Use POCl₃ to promote ring closure.
- Step 3 : Deprotect if necessary.
| Parameter | Value | Impact |
|---|---|---|
| Cyclizing Agent | POCl₃ | Effective for electron-deficient rings |
| Solvent | Toluene | High boiling point |
| Yield | ~70% (est.) | Lower than MCRs due to harsh conditions |
Drawbacks : POCl₃ is corrosive and generates toxic byproducts.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Selectivity |
|---|---|---|---|---|
| Cyclization + Alkylation | High regiocontrol | Multi-step, solvent use | 70–85% | Moderate |
| Multicomponent Reaction | Solvent-free, rapid, green | Limited to specific substrates | 81–98% | High |
| Lithiation | Excellent regioselectivity | Cryogenic conditions required | 80–90% | High |
| POCl₃ Cyclization | Broad substrate scope | Toxic reagents, low atom economy | ~70% | Moderate |
Key Research Findings and Challenges
- Regioselectivity : Position 3 vs. 5 in pyrazoles is influenced by steric and electronic factors. Lithiation methods (e.g.,) achieve >95:5 selectivity for position 3.
- Catalysts : Ce(SO₄)₂·4H₂O in MCRs offers superior efficiency and reusability.
- Sustainability : Solvent-free MCRs align with green chemistry principles but require optimization for sulfide-containing substrates.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the pyrazole ring.
Substitution: The methyl or phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol, exhibit significant anti-inflammatory and analgesic activities. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that certain pyrazolone derivatives could effectively reduce inflammation and pain in animal models . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for antitumor activity, indicating that modifications to the pyrazole ring can enhance efficacy against cancer cell lines . Such findings point towards the potential use of this compound in cancer therapy.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by pyrazole derivatives. Research has shown that certain compounds within this class possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The structural features of this compound may contribute to its effectiveness against various pathogens .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between appropriate hydrazine derivatives and carbonyl compounds under acidic or basic conditions. The resulting product can be further modified to enhance its biological activity or improve its pharmacokinetic properties.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Hydrazine + Carbonyl Compound | Room Temperature | High |
| Method B | Alkylation Reactions | Reflux | Moderate |
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers administered this compound to rats with induced paw edema. Results showed a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antitumor Efficacy
A separate investigation evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation, suggesting that further development could lead to effective cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-[(phenylsulfanyl)methyl]pyridine: Shares the phenylsulfanyl methyl group but differs in the core structure.
3-[(phenylsulfanyl)methyl]-3-buten-1-ol: Similar in having the phenylsulfanyl methyl group but with a different backbone.
Uniqueness
1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is unique due to its pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
1-Methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is a pyrazolone derivative that has garnered attention due to its diverse biological activities. Pyrazolones, as a class of heterocyclic compounds, are known for their pharmacological significance, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 224.29 g/mol |
| CAS Number | 864068-97-3 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the inhibition of topoisomerase II activity .
Anti-inflammatory Activity
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The presence of a phenylsulfanyl group in the structure may enhance these effects by modulating inflammatory pathways. For example, compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antimicrobial Activity
The antimicrobial potential of pyrazolone derivatives has been extensively documented. Studies indicate that these compounds possess broad-spectrum activity against bacteria and fungi. The specific compound under review has been tested against various strains, demonstrating significant inhibitory effects .
Synthesis and Evaluation
A comprehensive study synthesized various pyrazolone derivatives, including this compound. The synthesis involved reacting aryl aldehydes with hydrazine derivatives in the presence of appropriate catalysts. Following synthesis, biological evaluations were conducted to assess cytotoxicity and anti-inflammatory effects.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of phenylhydrazine with β-diketones or α,β-unsaturated ketones under acidic reflux conditions. For example, analogous pyrazole derivatives (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) are synthesized by refluxing β-diketones with phenylhydrazine in ethanol and glacial acetic acid (7–8 hours, 45% yield) .
- Critical Factors : Solvent polarity (ethanol vs. THF), acid catalysis (acetic acid vs. trifluoroacetic acid), and stoichiometric ratios of reactants significantly impact regioselectivity and purity. Prolonged reflux may lead to side products like dimerization .
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond lengths, angles, and intermolecular interactions. For structurally similar compounds (e.g., 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one), SCXRD revealed dihedral angles between aromatic rings (e.g., 16.83°–51.68°) and hydrogen-bonding networks stabilizing crystal packing .
- Data Interpretation : Use software suites like SHELXL for refinement . Ensure proper H-atom placement via difference Fourier synthesis and validate thermal displacement parameters (e.g., Uiso(H) = 1.2Ueq(C)) .
Advanced Research Questions
Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Case Study : Discrepancies between solution-state NMR (dynamic effects) and solid-state XRD (static structure) can arise from tautomerism or conformational flexibility. For example, 5-hydroxy-1-methylpyrazole derivatives exhibit keto-enol tautomerism, resolved via variable-temperature NMR and SCXRD .
- Resolution : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data to model equilibrium states. Cross-validate using IR spectroscopy (O–H stretching frequencies) and mass spectrometry .
Q. How does substitution at the phenylsulfanyl moiety modulate biological activity?
- Hypothesis Testing : Replace the phenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. For analogs like 3-(3-methyl-1H-pyrazol-5-yl)triazolothiadiazines, bioactivity assays (e.g., enzyme inhibition) revealed enhanced potency with halogenated aryl groups due to improved hydrophobic interactions .
- Experimental Design : Synthesize derivatives via nucleophilic substitution or Suzuki coupling. Screen for antimicrobial/antioxidant activity using microplate dilution assays (MIC values) and DPPH radical scavenging .
Q. What green chemistry approaches optimize the synthesis of this compound?
- Methodology : Ultrasonic irradiation reduces reaction time and improves yields. For bis-pyrazoles, a pseudo-five-component reaction in water/ethanol (1:1) under ultrasound achieved 85–92% yield in 1–2 hours vs. 8–12 hours conventionally .
- Sustainability Metrics : Compare E-factors (waste per product mass) and atom economy. Solvent-free mechanochemical synthesis is an alternative for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
